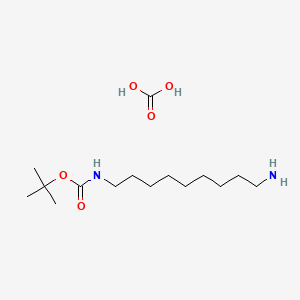
tert-Butyl (9-aminononyl)carbamate carbonate
Description
tert-Butyl (9-aminononyl)carbamate carbonate is a chemical compound with the molecular formula C14H30N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Properties
Molecular Formula |
C15H32N2O5 |
|---|---|
Molecular Weight |
320.42 g/mol |
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;carbonic acid |
InChI |
InChI=1S/C14H30N2O2.CH2O3/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;2-1(3)4/h4-12,15H2,1-3H3,(H,16,17);(H2,2,3,4) |
InChI Key |
ZRYFNFFPQQHPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (9-aminononyl)carbamate carbonate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate . The compound can also be synthesized by reacting the amine group with carboxylic acids, activated NHS esters, or carbonyls (ketone, aldehyde) .
Chemical Reactions Analysis
tert-Butyl (9-aminononyl)carbamate carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form various derivatives.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Scientific Research Applications
tert-Butyl (9-aminononyl)carbamate carbonate has several scientific research applications:
Chemistry: It is used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications.
Biology: The compound can be used in biological studies involving protein degradation and other cellular processes.
Mechanism of Action
The mechanism of action of tert-Butyl (9-aminononyl)carbamate carbonate involves its ability to react with various functional groups. The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form different derivatives. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
tert-Butyl (9-aminononyl)carbamate carbonate is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butyl carbamate: This compound has a similar structure but lacks the long alkane chain.
tert-Butyl (9-aminononyl)carbamate: This compound is similar but does not have the carbonate group.
These similar compounds share some reactivity but differ in their specific applications and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


